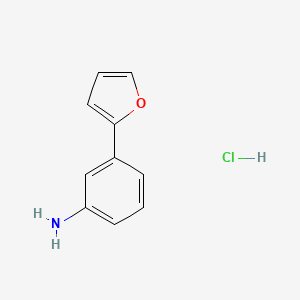![molecular formula C11H14N2O5S B1438532 (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 931960-70-2](/img/structure/B1438532.png)
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Descripción general
Descripción
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide, more commonly referred to as EPEA, is an important organic compound used in the synthesis of various drugs, particularly those used in the treatment of cancer, inflammation, and other diseases. It is an important intermediate in the synthesis of many biologically active compounds, and its applications are increasingly being explored in the scientific community.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Preparation of α-methylene-γ-butyrolactones : A study by Fujiwara, Morita, and Takeda (1989) describes the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagent or aryllithium, leading to the synthesis of α-methylene-γ-butyrolactone (Fujiwara, Morita, & Takeda, 1989).
Reactions of Silyl Enol Ethers of N-Substituted 2-Acetylpyrroles : Ohno, Shimizu, and Eguchi (1990) explored the [4+2] cycloaddition reaction of silyl enol ethers, highlighting the diverse rearomatization process depending on the N-substituent (Ohno, Shimizu, & Eguchi, 1990).
Allylation of Exocyclic N-Acyliminium Ions : Marcantoni, Mecozzi, and Petrini (2002) demonstrated the successful preparation of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their conversion into N-acyliminium ions, which react with allyltrimethylsilane (Marcantoni, Mecozzi, & Petrini, 2002).
Synthesis and Structural Analysis
Synthesis and X-Ray Structure of Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine : Abdel‐Aziz, Ghabbour, Al-rashood, and Fun (2014) synthesized a compound involving 2-(phenylsulfonyl)-1-(4-tolyl)ethan-1-one and hydrazine hydrate, providing insights into its structure through X-ray single crystal analysis (Abdel‐Aziz, Ghabbour, Al-rashood, & Fun, 2014).
Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines : Alsaedi, Farghaly, and Shaaban (2019) reported on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and their antimicrobial activities, showing promising results against various bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).
Alkylation and Annulation of 3-(phenylsulfonyl)-2-alkyl-2,3-dihydroisoindol-1-ones : Luzzio and Piatt (1998) discussed the phenylthiation and oxidation of N-substituted phthalimides to produce 3-(phenylsulfonyl)-2,3-dihydroisoindol-1-ones, revealing key insights into substitution and intramolecular Michael addition reactions (Luzzio & Piatt, 1998).
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-2-17-11(14)18-13-10(12)8-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZWOLVOXTBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(CS(=O)(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/CS(=O)(=O)C1=CC=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



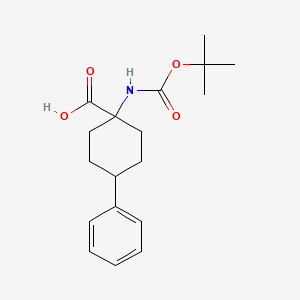
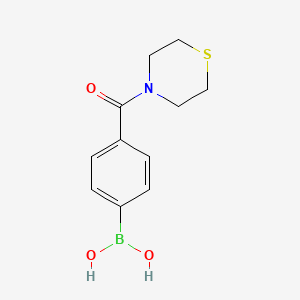
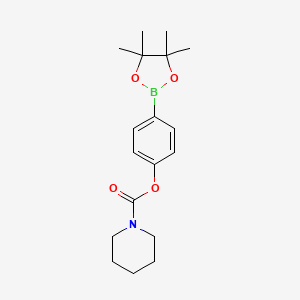



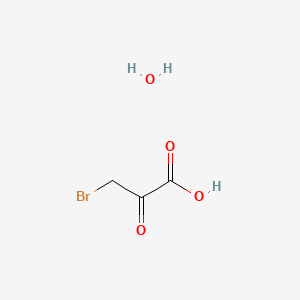



![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)
